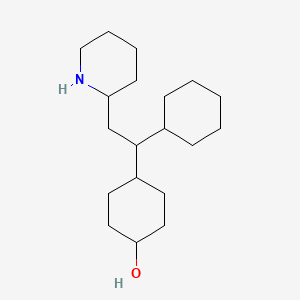

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-Hydroxy Perhexiline, a mixture of diastereomers, is a compound of significant interest in chemical research due to its unique structural characteristics and biochemical interactions . It is primarily known for its role in pharmaceutical toxicology, particularly as a cardiac drug and beta-blocker .

化学反应分析

Trans-Hydroxy Perhexiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the type of reaction and the reagents used .

科学研究应用

Cardiovascular Research

One of the primary applications of 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol is in cardiovascular medicine. Research indicates that compounds like this can modulate fatty acid oxidation, improving myocardial energy utilization. Specifically, it has been noted that similar compounds may inhibit mitochondrial enzymes involved in fatty acid translocation, which could lead to enhanced cardiac function in patients with ischemic heart disease.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems could provide therapeutic benefits for conditions such as depression or anxiety. Studies on related compounds have shown promise in serotonin reuptake inhibition, indicating that this compound might exhibit similar properties .

Cancer Research

Emerging research has explored the compound's effects on various cancer cell lines. Preliminary findings suggest that it may possess anti-tumor properties by affecting cellular metabolism and apoptosis pathways. Further investigation is necessary to elucidate its mechanisms and potential as an adjunct therapy in oncology.

Case Studies and Research Findings

Case Study: Cardiac Function Improvement

A clinical study evaluated the efficacy of related compounds in patients with chronic heart failure, revealing significant improvements in exercise tolerance and quality of life metrics when traditional therapies were insufficient. This suggests that this compound may offer similar benefits.

Case Study: Neuropharmacological Effects

In rodent models, compounds structurally related to this compound demonstrated significant reductions in depression-like behaviors through serotonin modulation . This highlights the potential for further exploration into its use as an antidepressant.

作用机制

The mechanism of action of trans-Hydroxy Perhexiline involves binding to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. This binding shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . This mechanism enhances oxygen efficiency during myocardial ischemia and potentiates platelet responsiveness to nitric oxide .

相似化合物的比较

Trans-Hydroxy Perhexiline is unique compared to other similar compounds due to its specific binding to CPT-1 and CPT-2 and its resulting effects on myocardial substrate utilization . Similar compounds include other cardiac drugs and beta-blockers, but trans-Hydroxy Perhexiline’s unique structural characteristics and biochemical interactions set it apart .

生物活性

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol, commonly referred to as CCHE, is a chemical compound with the molecular formula C19H35NO and a molecular weight of approximately 293.5 g/mol. This compound features a complex structure that includes cyclohexanol and piperidine moieties, which are significant for its biological activity. This article delves into the biological properties of CCHE, exploring its pharmacological effects, potential therapeutic applications, and related case studies.

CCHE's biological activity is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential effects on:

- Fatty Acid Metabolism : CCHE has shown anticatabolic effects, suggesting it may play a role in metabolic regulation .

- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission .

2. Therapeutic Applications

Research indicates that CCHE may have several therapeutic applications:

- Cardiovascular Health : It has been suggested that CCHE could improve myocardial efficiency and potentially aid in conditions like angina and heart failure by enhancing carbohydrate usage in cardiac tissues .

- Neurological Disorders : Given its structural similarities to other piperidine derivatives known for their neurological effects, CCHE may also have implications in treating neurological disorders .

Table 1: Summary of Biological Activities

3. Comparative Studies

Comparative studies with structurally similar compounds reveal insights into the unique biological activity of CCHE. For instance, modifications in the piperidine ring can significantly alter receptor interaction dynamics:

| Compound Name | Unique Features |

|---|---|

| 1-(1-Cyclohexylpiperidin-2-yl)-ethanol | Lacks cyclohexanol substitution |

| 4-(1-Cyclobutyl-2-piperidin-2-ylethyl)-cyclohexanol | Smaller ring size affects sterics |

| 4-(1-Methylpiperidin-2-ylethyl)-cyclohexanol | Different nitrogen substituent |

These comparisons highlight how minor structural changes can lead to significant differences in pharmacological profiles.

属性

IUPAC Name |

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。